5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative characterized by a partially saturated indole ring system. The molecule features two fluorine atoms at the 5- and 6-positions, two methyl groups at the 3-position, and a non-aromatic 2,3-dihydro structure. This combination of substituents confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The dimethyl groups enhance steric hindrance and influence ring puckering, while the fluorines act as electron-withdrawing groups, modulating reactivity and intermolecular interactions .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5,6-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11F2N/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
WTMGGXDFXQUJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CC(=C(C=C21)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 5,6-difluoroindole with isobutyraldehyde under acidic conditions to introduce the dimethyl groups at position 3. The reaction is followed by hydrogenation to reduce the double bond, resulting in the formation of the dihydroindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole-2-one.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of organic photovoltaic devices and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Properties
- Fluorine Positioning: Adjacent fluorines (5,6- vs. 5,7-) create distinct electronic environments. The 5,6-difluoro arrangement in the target compound may induce stronger electron-withdrawing effects compared to non-adjacent fluorination, influencing acidity and electrophilic substitution reactivity .
- Dihydro Structure : The 2,3-dihydro configuration reduces aromaticity, increasing electron density at the remaining aromatic positions (e.g., 4- and 7-positions). This contrasts with fully aromatic indoles like 5,7-difluoro-1H-indole, which exhibit greater planarity and conjugation .
- Crystal structures of related dihydroindoles show distorted geometries due to substituent effects .
Biological Activity
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1540387-82-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : CHFN
- Molecular Weight : 183.20 g/mol
- Structure : The compound features a bicyclic indole structure with two fluorine substituents and two methyl groups, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 250 µg/mL |
| Bacillus subtilis | 250 µg/mL |
| Candida albicans | 250 µg/mL |
These results indicate moderate antimicrobial activity, suggesting potential as a therapeutic agent against infections caused by these pathogens .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondrosarcoma cells (SW1353). The IC values for these effects were recorded at 820 nM for IL-6 production inhibition .
Anticancer Potential
Preliminary investigations into the anticancer properties of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole have yielded encouraging results. The compound demonstrated cytotoxic effects on various cancer cell lines, with IC values indicating significant growth inhibition.
| Cell Line | IC Value |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 10 µM |
| A549 (lung cancer) | 12 µM |
These findings suggest that the compound may interfere with cancer cell proliferation and could be further explored as a potential chemotherapeutic agent .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of indole compounds against resistant strains of bacteria. The results indicated that modifications in the indole structure significantly enhanced antimicrobial potency, with 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole being among the most effective derivatives tested .
- Inflammation Model Study : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This study highlights the compound's potential in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
